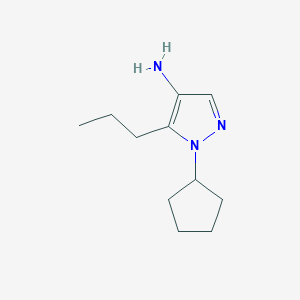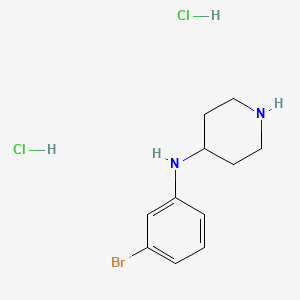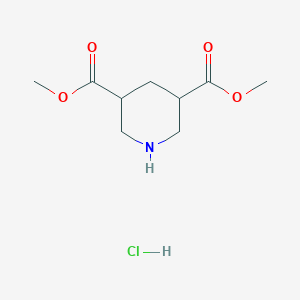
2-(2,4-difluorofenil)piridina-4-carboxilato de metilo
Descripción general
Descripción
“Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate” is a chemical compound with the CAS Number: 1251898-50-6. It has a linear formula of C13H9F2NO2 . The compound has a molecular weight of 249.22 . The IUPAC name for this compound is methyl 2-(2,4-difluorophenyl)isonicotinate .
Molecular Structure Analysis
The InChI code for “Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate” is 1S/C13H9F2NO2/c1-18-13(17)8-4-5-16-12(6-8)10-3-2-9(14)7-11(10)15/h2-7H,1H3 . This code provides a specific description of the compound’s molecular structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
“Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate” has a molecular weight of 249.22 .Aplicaciones Científicas De Investigación
Intermediario de Síntesis Orgánica
“2-(2,4-difluorofenil)piridina-4-carboxilato de metilo” es un compuesto orgánico con la fórmula molecular C13H9F2NO2 . A menudo se utiliza como intermediario en la síntesis orgánica . Esto significa que es una sustancia producida durante la síntesis de un compuesto químico deseado, que luego se utiliza para producir ese compuesto.
Producción de Derivados de Pirrolopirazina
Los derivados de pirrolopirazina son compuestos biológicamente activos que contienen anillos de pirrol y pirazina . “this compound” podría usarse potencialmente en la síntesis de estos derivados . Estos compuestos han mostrado una amplia gama de actividades biológicas, como antimicrobiana, antiinflamatoria, antiviral, antifúngica, antioxidante, antitumoral e inhibición de cinasas .
Investigación en Descubrimiento de Fármacos
La estructura de “this compound” lo convierte en un andamiaje atractivo para la investigación en descubrimiento de fármacos . Los investigadores pueden modificar su estructura para diseñar y sintetizar nuevos candidatos a fármacos para tratar diversas enfermedades .
Producción de Complejos Emisores de Luz
“this compound” se ha utilizado como ligando en la producción de complejos Ir (III) emisores de luz azul adecuados para su uso como OLED fosforescentes . Esto sugiere su posible aplicación en el campo de la optoelectrónica.
Safety and Hazards
Mecanismo De Acción
Target of Action
The compound contains a pyridine ring, which is often found in bioactive molecules. It may interact with various biological targets, such as enzymes or receptors, but the specific targets would depend on the exact context of use .
Mode of Action
The mode of action would depend on the specific biological target. For example, if the compound were to interact with an enzyme, it might inhibit the enzyme’s activity, leading to changes in a biological pathway .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways might be affected. Compounds with similar structures are often involved in pathways related to cellular signaling or metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure and the route of administration. For example, the presence of the methyl ester could potentially influence its absorption and distribution .
Result of Action
The molecular and cellular effects would depend on the compound’s mode of action and the specific biological context. For instance, if the compound were to inhibit an enzyme, this could lead to changes in the concentrations of certain metabolites .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Análisis Bioquímico
Biochemical Properties
Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in reactions involving nucleophilic substitution and oxidation . It can form complexes with metal ions, which may influence its biochemical activity. The interactions of Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate with these biomolecules are crucial for understanding its role in biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate can maintain its activity over extended periods, making it suitable for long-term biochemical studies .
Dosage Effects in Animal Models
The effects of Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage-dependent effects is crucial for determining the safe and effective use of Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate in preclinical studies .
Metabolic Pathways
Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which influence its overall biochemical activity .
Transport and Distribution
The transport and distribution of Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing the therapeutic use of Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate .
Subcellular Localization
Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Propiedades
IUPAC Name |
methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO2/c1-18-13(17)8-4-5-16-12(6-8)10-3-2-9(14)7-11(10)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHAXSZDRBOYBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}aniline](/img/structure/B1530372.png)


![2-Chloro-5-[(4-methoxyphenyl)methyl]pyridine](/img/structure/B1530379.png)



![4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1530385.png)


![Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate](/img/structure/B1530389.png)



